1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine

TAAR1 pharmacology G protein recruitment cAMP modulation

Schizophrenia researchers often face D2-antagonist confounds-hyperprolactinemia, EPS, weight gain-that mask TAAR1-mediated effects. Ulotaront HCl (CAS 1310422-41-3) solves this with a non-D2, TAAR1/5-HT1A dual agonist scaffold. • TAAR1 EC50 0.14 µM; 5-HT1A EC50 2.3 µM; inactive at D2L (>10 µM) & 5-HT2A • Clinical benchmark: -0.3 kg weight change (vs. +4-9 kg for risperidone/olanzapine), prolactin decrease, placebo-comparable EPS • Enantiopure (S)-isomer HCl salt, verified >99% ee; rodent efficacy at 0.3-30 mg/kg p.o. without motor confounds. Ideal reference standard for TAAR1/5-HT1A screening cascades and metabolic liability co-assays.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
Cat. No. B12421871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCNCC1C2=C(CCO1)C=CS2
InChIInChI=1S/C9H13NOS/c1-10-6-8-9-7(2-4-11-8)3-5-12-9/h3,5,8,10H,2,4,6H2,1H3
InChIKeyABDDQTDRAHXHOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine: A TAAR1/5-HT1A Dual Agonist Psychotropic Scaffold


1-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (CAS 1310426-29-9 as racemate; CAS 1310426-33-5 as S-enantiomer free base) is a thienopyran-class small molecule that functions as a dual agonist at trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor, without direct antagonism at dopamine D2 or serotonin 5-HT2A receptors [1]. The (S)-enantiomer, designated ulotaront (SEP-363856), has reached Phase 3 clinical development for schizophrenia and received FDA Breakthrough Therapy Designation in 2019 [2]. The racemic mixture and individual enantiomers represent a mechanistically novel, non-D2-engaging psychotropic scaffold whose pharmacological profile diverges fundamentally from all currently marketed antipsychotics [3].

Why 1-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine Cannot Be Interchanged with Other TAAR1 Agonists or D2 Antagonists


The thieno[2,3-c]pyran-N-methylmethanamine scaffold exhibits a dual TAAR1/5-HT1A agonism profile that is pharmacologically unique among both TAAR1 agonists and conventional antipsychotics. Substituting with ralmitaront (RO6889450)—the only other TAAR1 agonist to reach clinical trials—fails because ralmitaront lacks detectable 5-HT1A receptor activity and demonstrates lower efficacy plus slower binding kinetics at TAAR1 [1]. Substituting with any standard D2/5-HT2A antagonist antipsychotic (e.g., risperidone, olanzapine) introduces D2 receptor-mediated hyperprolactinemia, extrapyramidal side effects, and clinically significant weight gain—adverse effects that the thienopyran scaffold is demonstrably free of [2]. Enantiomeric purity also matters: the (S)-enantiomer is more active at TAAR1 than the (R)-enantiomer, meaning racemic material yields reduced target engagement per unit mass [3]. These differences are not incremental; they represent categorical shifts in receptor engagement profile, clinical side-effect burden, and mechanism of action.

Quantitative Differentiation Evidence for 1-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine Against Key Comparators


Superior TAAR1 Agonist Efficacy vs. Ralmitaront in Multiple Functional Assays

In a direct head-to-head in vitro comparison, ulotaront (the S-enantiomer of the target compound) exhibited consistently higher functional efficacy at human TAAR1 than ralmitaront across three orthogonal assay platforms. In a NanoBiT G protein recruitment assay at 15 min post-agonist addition, ulotaront showed an efficacy of 1.32 ± 0.01 relative to baseline, versus 1.26 ± 0.01 for ralmitaront (p < 0.05) [1]. In a GloSensor cAMP accumulation assay at 70 min, ulotaront achieved an efficacy of 10.8 ± 1.3 relative to baseline, whereas ralmitaront reached only 6.9 ± 0.2, a 36% lower maximal effect [1]. In a GIRK channel activation assay using Xenopus oocytes, ulotaront displayed a pEC50 of 6.42 ± 0.10, approximately 11-fold more potent than ralmitaront (pEC50 5.38 ± 0.24) [1].

TAAR1 pharmacology G protein recruitment cAMP modulation antipsychotic drug discovery

Exclusive 5-HT1A Receptor Agonist Activity Absent in Ralmitaront

Ulotaront demonstrates partial agonist activity at the serotonin 5-HT1A receptor, whereas ralmitaront shows no detectable activity at any concentration tested (up to 300 µM in NanoBiT; up to 33.3 µM in cAMP) [1]. In the NanoBiT G protein recruitment assay, ulotaront displayed a pEC50 of 4.79 ± 0.16 with an efficacy of 1.66 ± 0.05 relative to baseline (5-HT showed pEC50 6.33 ± 0.17, efficacy 2.87 ± 0.10) [1]. In the GloSensor cAMP assay, ulotaront reduced cAMP signal by 44 ± 6% at pEC50 5.19 ± 0.16, compared with 5-HT which reduced signal by 57 ± 2% at pEC50 8.24 ± 0.09 [1]. In a GIRK channel activation assay, 30 µM ulotaront elicited 38.2 ± 3.4% of the control 5-HT response, while 30 µM ralmitaront evoked no appreciable response [1].

5-HT1A receptor serotonin pharmacology biased agonism dual receptor mechanism

Minimal Metabolic Side-Effect Burden vs. D2-Antagonist Antipsychotics: Weight, Prolactin, and Extrapyramidal Symptoms

In a 6-month open-label extension study of ulotaront in schizophrenia patients (n=157), treatment was associated with minimal change in body weight (mean [SD] -0.3 [3.7] kg), cholesterol (median change -2.0 mg/dL), triglycerides (median -5.0 mg/dL), and prolactin (female median -3.4 ng/mL; male median -2.7 ng/mL) [1]. This contrasts with short-term (10-12 week) weight gain of 7.1-9.2 kg for olanzapine and 4.0-5.6 kg for risperidone, and risperidone-induced prolactin elevations ranging from 26.9 to 320.0 ng/mL [2]. In the 4-week Phase 2 placebo-controlled trial (n=245), discontinuation rates were similar between ulotaront and placebo (21.7% vs. 20.8%), and extrapyramidal symptom rates were indistinguishable from placebo [3].

antipsychotic safety metabolic side effects prolactin extrapyramidal symptoms weight gain

Stereoselective TAAR1 Agonism: (S)-Enantiomer More Active Than (R)-Enantiomer

The (S)-enantiomer of 1-(5,7-dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine (ulotaront) is reported to be more active at human TAAR1 compared to the (R)-stereoenantiomer [1]. The racemic mixture (CAS 1310426-29-9), which is the form specified by the IUPAC name without defined stereochemistry, contains 50% of the less active (R)-enantiomer. While exact EC50 ratios between enantiomers have not been publicly disclosed in full detail, the IUPHAR/BPS Guide to Pharmacology entry explicitly states this stereoselectivity based on the primary Dedic et al. (2019) pharmacology paper [1]. The (S)-enantiomer free base (CAS 1310426-33-5) and its hydrochloride salt (CAS 1310422-41-3) are the forms used in all published clinical studies.

stereoselectivity enantiomeric pharmacology TAAR1 chiral resolution

Selectivity Over D2 and 5-HT2A Receptors: Functional Inactivity vs. Standard Antipsychotics

SEP-363856 (ulotaront) does not bind to or functionally engage dopamine D2 or serotonin 5-HT2A receptors at concentrations relevant to its therapeutic or experimental use . In functional assays, ulotaront shows EC50 values of 10.44 µM (cAMP) and 8.02 µM (β-arrestin) at D2L—approximately 75-fold higher than its TAAR1 EC50 of 0.14 µM—indicating no meaningful D2 engagement at TAAR1-occupying concentrations . Similarly, ulotaront shows EC50 values of 6.7 to >10 µM at 5-HT2A, 5-HT2B, and 5-HT2C receptors in functional assays . In contrast, all currently marketed antipsychotics (e.g., risperidone, olanzapine, haloperidol) exert their primary pharmacology through D2 receptor antagonism, with Ki values typically in the sub-nanomolar to low nanomolar range [1].

receptor selectivity D2 dopamine receptor 5-HT2A serotonin receptor off-target pharmacology

Clinical Efficacy on Negative Symptoms of Schizophrenia vs. Placebo—An Unmet Need Unaddressed by D2 Antagonists

In the Phase 2 randomized, double-blind, placebo-controlled trial (n=245), ulotaront (50-75 mg/day) produced a statistically significant reduction in PANSS negative subscale score (-3.1 vs. -1.6; p=0.008; effect size 0.37) and Brief Negative Symptom Scale (BNSS) total score (-7.1 vs. -2.7; p<0.001; effect size 0.48) vs. placebo at week 4 [1]. The PANSS total score reduction was -17.2 vs. -9.7 (p=0.001; effect size 0.45) [1]. A subsequent dose-response meta-analysis of three randomized trials (n=1144) confirmed that ulotaront 100 mg produced the greatest improvement in PANSS negative symptom score (SMD -0.28 [95% CI -0.48, -0.08]) [2]. This negative symptom efficacy is notable because D2 antagonist antipsychotics have consistently shown limited efficacy for negative symptoms, which remain a major unmet therapeutic need in schizophrenia [3].

negative symptoms schizophrenia PANSS BNSS clinical trial

Optimal Procurement and Application Scenarios for 1-(5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl)-N-methylmethanamine Based on Evidence


TAAR1/5-HT1A Dual Agonist Reference Standard for In Vitro Pharmacological Benchmarking

Use the (S)-enantiomer hydrochloride salt (CAS 1310422-41-3) as the primary reference TAAR1/5-HT1A dual agonist in in vitro screening cascades. With a TAAR1 EC50 of 0.14 µM, 5-HT1A EC50 of 2.3 µM, and confirmed inactivity at D2L (EC50 10.44 µM) and 5-HT2A (>10 µM), this compound provides a well-characterized pharmacological fingerprint for calibrating novel TAAR1 modulator screening assays . When comparing novel compounds against the TAAR1 agonist class, ulotaront should be preferred over ralmitaront as the reference standard due to its established 5-HT1A activity, higher TAAR1 efficacy (36% greater cAMP Emax), and clinical validation [1].

Non-D2 Antipsychotic Preclinical Behavioral Pharmacology Tool

For rodent behavioral models of psychosis (PCP-induced hyperactivity, prepulse inhibition, forced swim test), the compound demonstrates efficacy at 0.3-30 mg/kg oral doses without the confounding motor or metabolic effects of D2 antagonists . This enables experimental designs that isolate TAAR1/5-HT1A-mediated behavioral effects from D2-mediated effects—an approach impossible with haloperidol, risperidone, or olanzapine controls. Procurement should include analytical verification of enantiopurity if the (S)-enantiomer is specified, given the stereoselectivity of TAAR1 activation [1].

Metabolic Safety Reference Compound for Antipsychotic Comparative Toxicology Studies

In preclinical toxicology and metabolic profiling studies, this compound serves as a negative control for D2-mediated hyperprolactinemia, extrapyramidal symptoms, and antipsychotic-induced weight gain. The 6-month clinical extension data showing -0.3 kg weight change (vs. +4-9 kg for risperidone/olanzapine), prolactin decrease rather than elevation, and placebo-comparable EPS rates establish quantitative benchmarks against which novel antipsychotic candidates can be assessed . Researchers designing comparative metabolic liability studies should co-assay this compound alongside a prototypical D2 antagonist (e.g., risperidone) to establish assay dynamic range for metabolic endpoints [1].

Structural Biology and Cryo-EM Ligand for TAAR1-G Protein Complex Studies

The S-enantiomer has been co-crystallized with human TAAR1-G protein complexes (PDB entries available under ligand code UJL), revealing key binding interactions including engagement of Asp103^3.32 in TAAR1 and a lid-like ECL2 helix/loop structure that governs selectivity over other aminergic receptors . Researchers procuring this compound for structural biology applications should obtain the highest available enantiomeric purity (>99% ee) of the (S)-enantiomer to ensure homogeneous occupancy in crystallographic or cryo-EM grids, as the (R)-enantiomer may produce distinct binding poses [1].

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